molecular formula C10H13NO2S B6298789 3-(Cyclopropylsulfonyl)-2-methylaniline CAS No. 2225879-12-7

3-(Cyclopropylsulfonyl)-2-methylaniline

Cat. No.: B6298789
CAS No.: 2225879-12-7
M. Wt: 211.28 g/mol
InChI Key: ZBKUOYDLAVUQFQ-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfonyl)-2-methylaniline is an organic compound characterized by a cyclopropylsulfonyl group attached to the aniline ring at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylsulfonyl)-2-methylaniline typically involves the introduction of the cyclopropylsulfonyl group to the aniline ring. One common method is the sulfonylation of 2-methylaniline with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfonyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(Cyclopropylsulfonyl)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylsulfonyl)-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylsulfonyl)aniline
  • 2-Methylaniline
  • 3-(Cyclopropylsulfonyl)-4-methylaniline

Uniqueness

3-(Cyclopropylsulfonyl)-2-methylaniline is unique due to the specific positioning of the cyclopropylsulfonyl and methyl groups on the aniline ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds. For instance, the presence of the cyclopropylsulfonyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

3-cyclopropylsulfonyl-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-7-9(11)3-2-4-10(7)14(12,13)8-5-6-8/h2-4,8H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKUOYDLAVUQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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